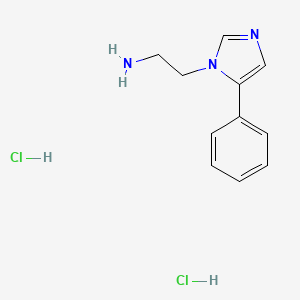

2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride

Description

2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride (CAS: 2059942-15-1) is a substituted imidazole derivative with the molecular formula C₁₁H₁₅Cl₂N₃ and a molecular weight of 260.17 g/mol. Its IUPAC name specifies a phenyl group at the 5-position of the imidazole ring and an ethylamine side chain at the 1-position, which is protonated as a dihydrochloride salt . The compound is supplied as a powdered solid with a purity of ≥95% and is stored at room temperature. Its safety profile includes warnings for hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Structurally, the compound combines the aromatic phenyl group with the heterocyclic imidazole core, linked to a short ethylamine chain. This configuration is critical for interactions with biological targets, as imidazole derivatives are known for their roles in medicinal chemistry, particularly in antimicrobial and receptor-binding applications .

Properties

IUPAC Name |

2-(5-phenylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-6-7-14-9-13-8-11(14)10-4-2-1-3-5-10;;/h1-5,8-9H,6-7,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQKOLDJVCNOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia, in the presence of a catalyst.

Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base to facilitate the reaction.

Attachment of the Ethylamine Chain: The ethylamine chain is attached through a nucleophilic substitution reaction, where an ethylamine derivative reacts with the imidazole ring.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro- or halogen-substituted phenyl derivatives

Scientific Research Applications

2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The placement of the phenyl group (5- vs. 2-position on imidazole) significantly alters biological activity. For example, 2-phenyl derivatives (e.g., ) may exhibit weaker binding to histamine receptors compared to 5-phenyl analogues due to steric hindrance .

Side Chain Modifications : The ethylamine chain in the target compound enhances solubility and hydrogen-bonding capacity compared to simpler amines (e.g., 5-phenyl-1H-imidazol-2-amine) .

Biological Activity

2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is a compound with the molecular formula C11H15Cl2N3, known for its potential biological activities. It is a derivative of imidazole, which plays a significant role in various biochemical processes and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenyl group and an ethylamine chain. The presence of these functional groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl2N3 |

| Molecular Weight | 260.16 g/mol |

| IUPAC Name | 2-(5-phenylimidazol-1-yl)ethanamine dihydrochloride |

| Appearance | Powder |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The imidazole ring can coordinate with metal ions, influencing enzyme activities related to metabolic pathways.

- Oxidative Stress Response : Studies indicate that this compound may modulate oxidative stress responses, which are critical in disease processes such as cancer and neurodegeneration.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In studies focusing on cancer cell lines, the compound has shown promising results in inhibiting cell proliferation. For instance, it was tested against various carcinoma cell lines with notable effects:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 0.24 |

| AU565 (Breast) | 5.8 |

| BT549 (Breast) | 0.34 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

Various case studies highlight the biological activity of imidazole derivatives similar to this compound:

- Study on Antifungal Properties : A study evaluated the antifungal activity of imidazole derivatives against Candida species, showing that structural modifications significantly influenced their efficacy.

- Enzyme Inhibition Studies : Research indicated that compounds with imidazole rings effectively inhibited certain enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development.

Q & A

Q. What are the standard synthetic routes for 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted aryl precursors (e.g., 5-phenyl-1H-imidazole) with o-phenylenediamine derivatives in ammonia solution, followed by alkaline work-up (10% NaOH) and recrystallization . Key optimization parameters include:

- Reaction time : 5–16 hours, monitored by TLC (chloroform:methanol, 6:1 v/v) .

- Purification : Ice-cold water washing and ethanol recrystallization to remove unreacted amines .

- Catalysis : Anhydrous potassium carbonate (K₂CO₃) in dioxane enhances nucleophilic substitution efficiency .

Table 1. Representative Synthesis Conditions

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-phenyl-1H-imidazole | Ammonia | NaOH | 5 | ~65 | |

| Chloroethanone derivative | Dioxane | K₂CO₃ | 16 | ~78 |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms the imidazole ring protons (δ 7.2–8.1 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving dihydrochloride salt formation and hydrogen-bonding networks .

- HPLC-MS : Validates purity (>95%) and detects side products (e.g., unreacted aryl precursors) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While the compound is not classified as hazardous, standard protocols include:

- Ventilation : Use fume hoods during synthesis to avoid ammonia vapor exposure .

- PPE : Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?

Discrepancies often arise from polymorphic forms or salt hydration states. Strategies include:

- Temperature-dependent solubility studies : Compare solubility in ethanol, DMSO, and water at 25°C vs. 40°C .

- PXRD (Powder X-ray Diffraction) : Differentiate anhydrous vs. hydrated forms .

- DSC (Differential Scanning Calorimetry) : Identify melting point variations due to crystal packing .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound’s biological targets?

- In-silico docking : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., EGFR or 5-HT2A) .

- Functional group substitution : Modify the phenyl or imidazole rings to assess effects on bioactivity (e.g., electron-withdrawing groups enhance stability) .

- ADMET analysis : Predict pharmacokinetics using SwissADME or similar tools .

Table 2. Key SAR Modifications and Observed Effects

| Modification | Biological Activity | Reference |

|---|---|---|

| Methoxy group at phenyl ring | Increased EGFR inhibition (IC₅₀: 12 µM) | |

| Halogen substitution (Cl/F) | Improved blood-brain barrier penetration |

Q. How can researchers address low yields in scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2–4 hours, minimizing side reactions .

- Flow chemistry : Enhances mixing efficiency for imidazole-amine coupling steps .

- Alternative solvents : Replace dioxane with acetonitrile to improve solubility of intermediates .

Q. What advanced techniques validate interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions .

- Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.